Prochlorperazine sulfoxide-d8

LC-MS/MS method validation Isotopic cross-talk Internal standard selection

Prochlorperazine sulfoxide-d8 is a +8 Da stable isotope-labeled internal standard, ensuring minimal isotopic cross-talk in LC-MS/MS. The piperazine-ring deuterium labeling retains the isotope signature during metabolic conversion, unlike N-methyl-only d3 analogs. This provides superior correction for challenging matrices and is essential for accurate quantification in plasma, serum, urine, and tissue homogenates. Choose this specific d8 analog for robust method validation and regulatory compliance.

Molecular Formula C20H24ClN3OS
Molecular Weight 398.0 g/mol
Cat. No. B12366803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine sulfoxide-d8
Molecular FormulaC20H24ClN3OS
Molecular Weight398.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl
InChIInChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2
InChIKeyAZGYHFQQUZPAFZ-FUEQIQQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prochlorperazine Sulfoxide-d8: Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Prochlorperazine Metabolism


Prochlorperazine sulfoxide-d8 (CAS 1215350-60-9) is a stable isotope-labeled analog of prochlorperazine sulfoxide, the major oxidative metabolite of the antiemetic and antipsychotic drug prochlorperazine . The compound is substituted with eight deuterium atoms on the piperazine ring, providing a nominal mass shift of +8 Da relative to the unlabeled analyte (molecular weight 397.99 vs. 389.94 for unlabeled prochlorperazine sulfoxide) . This mass differential enables its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of prochlorperazine sulfoxide in biological matrices [1].

Why Generic Deuterated Internal Standards Cannot Replace Prochlorperazine Sulfoxide-d8 in Prochlorperazine Bioanalysis


Deuterated internal standards are not universally interchangeable. The selection of prochlorperazine sulfoxide-d8 versus structurally similar alternatives (e.g., prochlorperazine sulfoxide-d3, prochlorperazine-d8 hydrochloride, or 7-hydroxy prochlorperazine-d8) carries distinct analytical consequences. Prochlorperazine sulfoxide-d8 bears deuterium labeling on the piperazine ring—a structural feature that distinguishes it from prochlorperazine sulfoxide-d3, which is labeled only on the terminal N-methyl group . This differential labeling location has direct implications for metabolic pathway tracking: the piperazine ring is subject to distinct phase I and phase II biotransformations (N-demethylation, N-oxidation, and sulfoxidation) that may be obscured when using an IS labeled exclusively on the N-methyl moiety [1]. Furthermore, the +8 Da mass shift of the d8 analog provides superior signal separation from the unlabeled analyte compared to a +3 Da shift, reducing the risk of isotopic cross-talk in complex biological matrices .

Quantitative Differentiation Evidence: Prochlorperazine Sulfoxide-d8 Performance Metrics Versus Alternative Internal Standards


Mass Shift (+8 Da) Versus d3 Analog (+3 Da): Signal Separation and Isotopic Cross-Talk Mitigation

Prochlorperazine sulfoxide-d8 exhibits a nominal mass increase of +8 Da relative to unlabeled prochlorperazine sulfoxide (m/z 398 vs. m/z 390 for the protonated molecular ion [M+H]+) . In comparison, prochlorperazine sulfoxide-d3 provides a mass shift of only +3 Da (m/z 393) [1]. The larger mass differential of the d8 analog reduces the potential for isotopic cross-talk between the analyte and internal standard signals—a phenomenon where the natural isotopic distribution of the unlabeled analyte (specifically the M+2 and M+3 peaks arising from 37Cl and 13C isotopes) contributes measurable intensity to the IS mass channel [2].

LC-MS/MS method validation Isotopic cross-talk Internal standard selection

Piperazine-Ring Deuterium Labeling: Tracking N-Demethylation Versus N-Methyl-Only Labeled Standards

Prochlorperazine sulfoxide-d8 incorporates eight deuterium atoms distributed across the piperazine ring, whereas prochlorperazine sulfoxide-d3 contains only three deuterium atoms confined to the terminal N-methyl group . Prochlorperazine undergoes extensive first-pass metabolism including N-demethylation to form N-desmethylprochlorperazine—a pathway that results in loss of the N-methyl group and consequently the complete loss of the deuterium label in a d3-labeled internal standard [1]. In contrast, the piperazine ring-labeled d8 analog retains deuterium labeling through N-demethylation events, as the ring structure remains intact.

Metabolic pathway tracking Deuterium retention Pharmacokinetic study design

Matrix Effect Correction Efficiency: Class-Level Advantage of Deuterated Internal Standards Versus Structural Analogs

Stable isotope-labeled (SIL) internal standards such as prochlorperazine sulfoxide-d8 co-elute with the target analyte under reversed-phase LC conditions, thereby experiencing identical matrix-induced ionization suppression or enhancement [1]. In contrast, structurally related but non-isotopic internal standards (e.g., chlorpromazine sulfoxide or promethazine sulfoxide) exhibit differential chromatographic retention and, consequently, different matrix effect profiles [2]. The use of SIL analogs has been shown to reduce matrix effect variability and improve recovery reproducibility compared to structurally related IS compounds in LC-MS/MS assays .

Matrix effects LC-MS/MS quantification Isotope dilution mass spectrometry

Optimal Deployment Scenarios for Prochlorperazine Sulfoxide-d8 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Validation Requiring FDA/EMA-Compliant LC-MS/MS Quantification of Prochlorperazine Sulfoxide

Prochlorperazine sulfoxide-d8 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission. Its +8 Da mass shift ensures minimal isotopic cross-talk at the lower limit of quantification (LLOQ), a critical requirement for meeting acceptance criteria for accuracy (±15% of nominal concentration) and precision (≤15% CV) across the calibration range [1]. The SIL co-elution property provides robust matrix effect correction essential for plasma, serum, and urine sample analysis .

Comprehensive Pharmacokinetic Studies Requiring Simultaneous Quantification of Prochlorperazine and Its N-Demethylated Metabolites

In pharmacokinetic investigations where both prochlorperazine sulfoxide and N-desmethylprochlorperazine must be quantified, the piperazine-ring deuterium labeling of prochlorperazine sulfoxide-d8 is essential. Unlike N-methyl-only labeled standards (e.g., d3 analogs) that lose their isotopic label upon N-demethylation, the d8 analog retains its deuterium signature, enabling accurate tracking of both parent sulfoxide and downstream metabolites in a single analytical run [1].

High-Sensitivity Quantification in Complex Biological Matrices with Elevated Matrix Effect Risk

For analyses involving challenging matrices such as hemolyzed plasma, lipemic samples, or tissue homogenates where ionization suppression can exceed 30%, prochlorperazine sulfoxide-d8 provides superior correction relative to structural analog internal standards. The co-elution behavior of the SIL IS ensures that both analyte and IS experience identical matrix-induced ion suppression, preserving the analyte/IS response ratio and maintaining quantification accuracy across diverse sample conditions [1].

Quality Control and Batch Release Testing for Prochlorperazine Pharmaceutical Formulations

Prochlorperazine sulfoxide-d8 serves as a reference standard for establishing traceability to pharmacopeial monographs (USP and EP) in quality control laboratories [1]. The compound enables accurate quantification of prochlorperazine sulfoxide impurity levels in finished drug products, supporting compliance with ICH Q3B guidelines for degradation product monitoring and stability-indicating method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prochlorperazine sulfoxide-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.